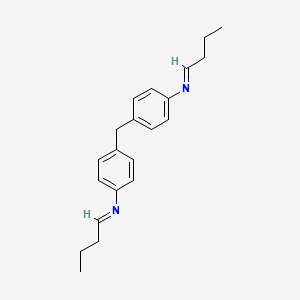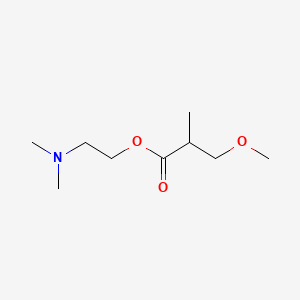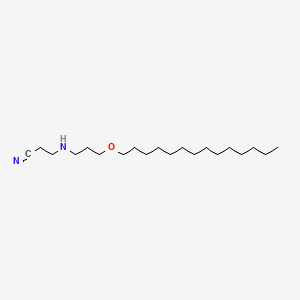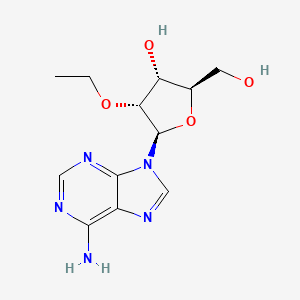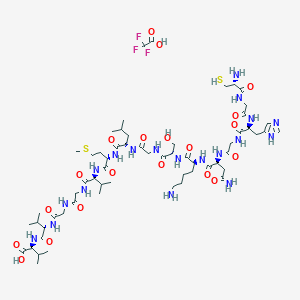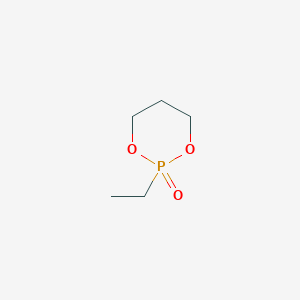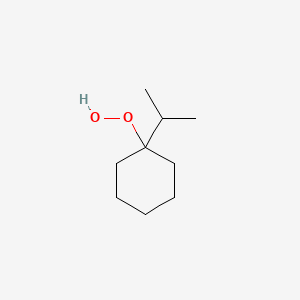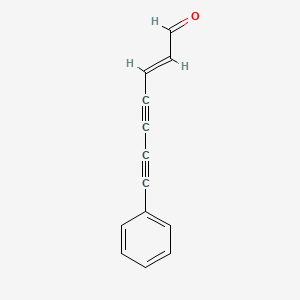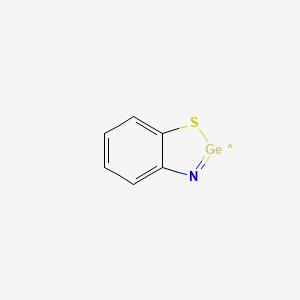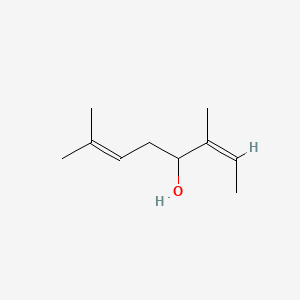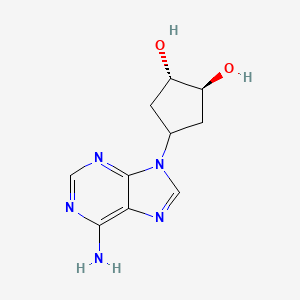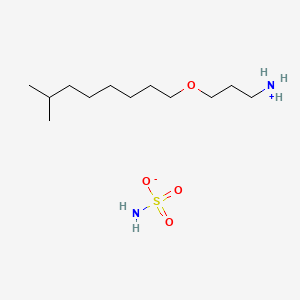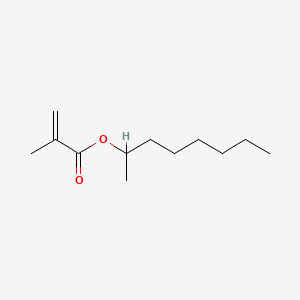
1-Methylheptyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylheptyl methacrylate is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylheptyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylheptanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 1-methylheptanol are fed into a reactor along with a catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylheptyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 1-methylheptanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different methacrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are used.
Major Products:
Polymerization: Polymers and copolymers with varying properties depending on the monomers used.
Hydrolysis: Methacrylic acid and 1-methylheptanol.
Transesterification: Different methacrylate esters.
Applications De Recherche Scientifique
1-Methylheptyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and bone cements.
Mécanisme D'action
The mechanism of action of 1-methylheptyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This process is initiated by free radicals generated from initiators such as benzoyl peroxide. The polymerization reaction involves the formation of covalent bonds between the methacrylate groups, resulting in a three-dimensional network. This network imparts mechanical strength and stability to the resulting polymer .
Comparaison Avec Des Composés Similaires
Methyl methacrylate: A widely used methacrylate ester with a similar structure but a shorter alkyl chain.
Ethyl methacrylate: Another methacrylate ester with a slightly different alkyl group.
Butyl methacrylate: A methacrylate ester with a longer alkyl chain compared to methyl methacrylate.
Uniqueness: 1-Methylheptyl methacrylate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This compound offers a balance between hydrophobicity and flexibility, making it suitable for various applications where other methacrylate esters may not perform as well .
Propriétés
Numéro CAS |
63616-15-9 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
octan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-5-6-7-8-9-11(4)14-12(13)10(2)3/h11H,2,5-9H2,1,3-4H3 |
Clé InChI |
KUZUWYWVINGZKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


